molecular formula C41H78Na3O19P3 B8055555 PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (sodium salt)

PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (sodium salt)

Cat. No.: B8055555
M. Wt: 1036.9 g/mol
InChI Key: STJBVCQNLFXTFJ-QNYQTKJTSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

PtdIns-(4,5)-P2: phosphatidylinositol 4,5-bisphosphate , is a crucial phospholipid found in cell membranes. It plays a pivotal role in cellular signaling, membrane trafficking, and cytoskeletal dynamics. Specifically, it is localized to the inner leaflet of the plasma membrane.

Preparation Methods

Synthetic Routes::

    Chemical Synthesis: PtdIns-(4,5)-P2 can be synthesized chemically using various methods. One common approach involves the stepwise phosphorylation of phosphatidylinositol (PtdIns) at the 4 and 5 positions.

    Enzymatic Synthesis: Enzymes such as phosphatidylinositol 4-kinase (PI4K) and phosphatidylinositol 5-kinase (PI5K) catalyze the sequential phosphorylation of PtdIns to form PtdIns-(4,5)-P2.

Industrial Production:: Industrial-scale production typically involves enzymatic processes using recombinant kinases or microbial expression systems.

Chemical Reactions Analysis

Reactions::

    Phosphorylation: PtdIns-(4,5)-P2 can be phosphorylated further to form inositol trisphosphate (IP3) and diacylglycerol (DAG).

    Hydrolysis: PI-specific phospholipase C cleaves PtdIns-(4,5)-P2, yielding IP3 and DAG. These second messengers participate in signal transduction pathways.

Common Reagents and Conditions::

    PI4K and PI5K: These kinases use ATP to phosphorylate PtdIns.

    PI-specific phospholipase C: Hydrolyzes PtdIns-(4,5)-P2.

Major Products::

    IP3: Released upon hydrolysis, triggering calcium release from intracellular stores.

    DAG: Activates protein kinase C (PKC) and other signaling pathways.

Scientific Research Applications

PtdIns-(4,5)-P2 is involved in:

    Cell Signaling: Regulates ion channels, G protein-coupled receptors, and growth factor receptors.

    Membrane Trafficking: Controls vesicle fusion, endocytosis, and exocytosis.

    Cytoskeletal Dynamics: Influences actin polymerization and cell motility.

Mechanism of Action

    Molecular Targets: Interacts with various proteins, including PKC, phospholipase D, and ion channels.

    Pathways: Impacts PI3K/Akt, MAPK, and PLC pathways.

Comparison with Similar Compounds

PtdIns-(4,5)-P2 stands out due to its specific role in cellular signaling. Similar compounds include:

Properties

IUPAC Name

trisodium;[(1R,2S,3R,4R,5S,6R)-3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4,5-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxycyclohexyl] hydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H81O19P3.3Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)55-31-33(57-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-56-63(53,54)60-39-36(44)37(45)40(58-61(47,48)49)41(38(39)46)59-62(50,51)52;;;/h33,36-41,44-46H,3-32H2,1-2H3,(H,53,54)(H2,47,48,49)(H2,50,51,52);;;/q;3*+1/p-3/t33-,36-,37+,38+,39-,40-,41-;;;/m1.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJBVCQNLFXTFJ-QNYQTKJTSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H78Na3O19P3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1036.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (sodium salt)
Reactant of Route 2
PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (sodium salt)
Reactant of Route 3
PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (sodium salt)
Reactant of Route 4
PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (sodium salt)
Reactant of Route 5
PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (sodium salt)
Reactant of Route 6
Reactant of Route 6
PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (sodium salt)

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